![molecular formula C21H17BrN2O3 B5597281 N'-(2-bromobenzylidene)-2,2-diphenoxyacetohydrazide](/img/structure/B5597281.png)
N'-(2-bromobenzylidene)-2,2-diphenoxyacetohydrazide
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Description
"N'-(2-bromobenzylidene)-2,2-diphenoxyacetohydrazide" is a compound of interest in various scientific fields, including organic chemistry, materials science, and biochemistry. Its study encompasses the synthesis of the compound, analysis of its molecular structure, chemical reactions it can undergo, and both its physical and chemical properties.
Synthesis Analysis
The synthesis of hydrazone compounds, including those similar to "N'-(2-bromobenzylidene)-2,2-diphenoxyacetohydrazide," often involves condensation reactions between hydrazides and aldehydes. These reactions are typically characterized by spectroscopic methods such as FT-IR, NMR, and single crystal X-ray diffraction to confirm their structures (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to "N'-(2-bromobenzylidene)-2,2-diphenoxyacetohydrazide" is analyzed using techniques like X-ray crystallography, revealing details about their crystal lattice, bond lengths, and angles. These studies help in understanding the spatial arrangement of atoms within the molecule and the impact of substituents on the molecule's geometry (Zhu et al., 2011).
Future Directions
properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-14-8-7-9-16(19)15-23-24-20(25)21(26-17-10-3-1-4-11-17)27-18-12-5-2-6-13-18/h1-15,21H,(H,24,25)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBWLDOELCTODF-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC=CC=C2Br)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC=CC=C2Br)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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